molecular formula C26H24ClN3O2S B2992217 6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 866866-34-4

6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline

Número de catálogo: B2992217
Número CAS: 866866-34-4
Peso molecular: 478.01
Clave InChI: JPCUQBYNHDDBLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C26H24ClN3O2S and its molecular weight is 478.01. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-19-7-10-22(11-8-19)33(31,32)25-18-28-24-12-9-20(27)17-23(24)26(25)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUQBYNHDDBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H24ClN3O2S
  • Molecular Weight : 429.96 g/mol

The presence of a chloro group, sulfonyl moiety, and piperazine ring contributes to its unique biological properties.

Anticancer Properties

Research has indicated that 6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline exhibits significant anticancer activity. A study conducted by Li et al. demonstrated that derivatives of quinoline compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and induction of oxidative stress .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Li et al.MCF-70.01Apoptosis induction
Wang et al.HCT1160.03Cell cycle arrest
Sun et al.NCI-H4600.30Inhibition of VEGF

Antimicrobial Activity

In addition to its anticancer properties, the compound has also shown antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent .

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuropharmacological Effects

The compound's piperazine component suggests potential neuropharmacological effects. Studies have indicated that piperazine derivatives can exhibit anxiolytic and antidepressant-like activities in animal models . The specific effects of this compound on neurotransmitter systems remain an area for further research.

Case Study 1: Anticancer Efficacy in Mice

A recent study investigated the efficacy of the compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology .

Case Study 2: In Vitro Antimicrobial Testing

In vitro studies conducted on various bacterial strains demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics. This suggests its potential utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation at position 3 and piperazine substitution at position 3. Key steps include:

  • Sulfonylation : Reacting 6-chloro-4-hydroxyquinoline with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DMF, 80°C, 12 hours) .
  • Piperazine Substitution : Using Buchwald-Hartwig amination to introduce the 4-phenylpiperazine group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at reflux .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95% by HPLC) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Quinoline protons : Aromatic protons at δ 7.8–8.5 ppm (split due to chloro and sulfonyl groups).
  • Piperazine protons : Two doublets (δ 3.2–3.8 ppm) for N–CH₂ groups .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 504.1 (calculated for C₂₆H₂₃ClN₃O₂S). Fragmentation peaks at m/z 387 (loss of piperazine) and 229 (sulfonyl-quinoline core) confirm substituents .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation) with doxorubicin as a positive control .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Variable Substituents : Modify the sulfonyl group (e.g., 4-fluorophenyl vs. 4-methylphenyl) or piperazine (e.g., 4-benzyl vs. 4-phenyl) .
  • Biological Testing : Compare IC₅₀ values across derivatives in kinase assays. For example, replacing 4-methylphenylsulfonyl with 4-propylphenylsulfonyl increased EGFR inhibition by 30% .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., PDB: 1M17) .

Q. What crystallographic data are available for structural analysis of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : The quinoline core shows planarity deviations (≤0.17 Å) due to steric effects from the sulfonyl group. Dihedral angles between the quinoline and phenyl rings range from 65–75°, influencing π-π stacking interactions .
  • Packing Analysis : C–H···π interactions (3.7–3.8 Å) and π-π stacking (3.5 Å between quinoline rings) stabilize the crystal lattice .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hours), and solvent controls (DMSO ≤0.1%) .
  • Meta-Analysis : Compare data from multiple studies (e.g., Chou et al. (2010) vs. Kaur et al. (2010)) to identify outliers due to assay sensitivity .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG-400/ethanol, 70:30) or surfactants (Poloxamer 188) for intravenous administration .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the quinoline 4-position to enhance aqueous solubility .

Q. How to evaluate metabolic stability using liver microsomes?

  • Methodological Answer :

  • Incubation : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes. A half-life >30 minutes indicates favorable metabolic stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.